
Methyl 7-(dimethylamino)-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a dimethylamino group, a hydroxy group, and a carboxylate ester. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Skraup reaction, which is a classic method for assembling the quinoline ring. This reaction involves the cyclization of aniline derivatives with glycerol and sulfuric acid, often modified by using α,β-unsaturated carbonyl compounds like crotonaldehyde .
Another approach is the Doebner-Miller synthesis, which uses a separately prepared α,β-unsaturated carbonyl compound instead of glycerol and sulfuric acid . The reaction of 4-chloro-6,7-dimethoxyquinoline with dimethylamine in dimethylformamide (DMF) under heating conditions can yield the desired dimethylamino-substituted quinoline .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids (e.g., AlCl3, ZnCl2) and homogeneous catalysts like trifluoroacetic acid (TFA) are often employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often facilitated by reagents like dimethylamine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Dimethylamine in DMF under heating conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a metal ionophore, facilitating the transport of metal ions across cell membranes . This property is particularly useful in medicinal chemistry, where it can disrupt metal ion homeostasis in pathogens or cancer cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminoquinoline: Shares the dimethylamino group but lacks the hydroxy and carboxylate ester groups.
6-Dimethylaminoquinolin-4-ol: Similar structure but with different substitution patterns.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Uniqueness
Methyl 7-(dimethylamino)-4-hydroxy-2-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and hydroxy groups enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
791835-62-6 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 7-(dimethylamino)-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-15(2)8-4-5-9-10(6-8)14-11(7-12(9)16)13(17)18-3/h4-7H,1-3H3,(H,14,16) |
InChI Key |
OTZCAYAVOZEEMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


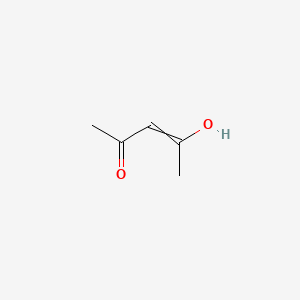
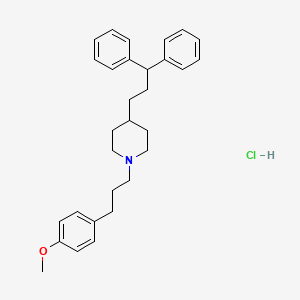
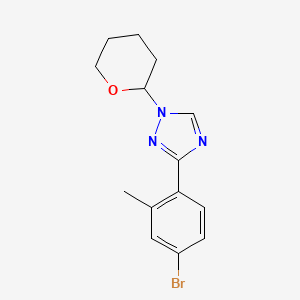
![8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13922837.png)
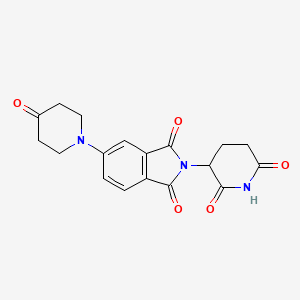
![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)


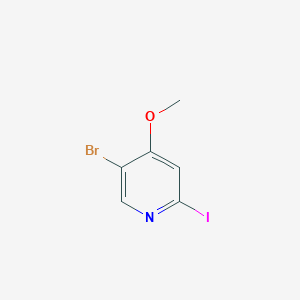
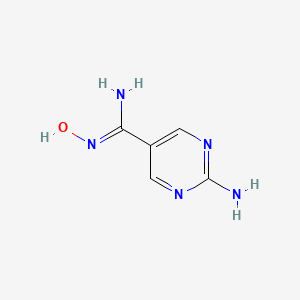
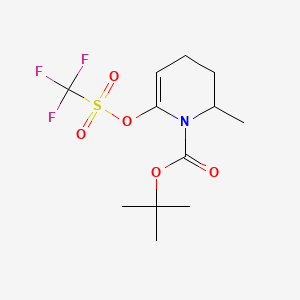


![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)
